molecular formula C7H6BrF3N2O2 B1473696 Ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate CAS No. 444326-49-2

Ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate

Cat. No. B1473696
M. Wt: 287.03 g/mol
InChI Key: VHSMVVWMAHWZER-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, which is a heterocyclic compound. The presence of the trifluoromethyl group (-CF3) and the ethyl carboxylate group (-COOC2H5) suggest that it might have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the ethyl carboxylate group onto an imidazole ring. The exact method would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the trifluoromethyl group and the ethyl carboxylate group. The trifluoromethyl group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and stability .

Scientific Research Applications

Hydrolysis and Crystallization

Ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate and similar compounds have been studied for their crystallization properties. For example, the hydrolysis of a related compound, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leads to the formation of its acid form, which crystallizes as a dihydrate. The planar structure of the organic entity and the intermolecular hydrogen bonding contribute to the formation of a three-dimensional network in the crystal (Wu, Liu, & Ng, 2005).

Hydrogen Bonding in Supramolecular Structures

Ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate derivatives have been explored for their ability to form supramolecular structures through hydrogen bonding. In a study, molecules of a similar compound, ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate, were linked into chains and complex sheets through various hydrogen bonding interactions. This intricate network of interactions highlights the compound's potential in constructing complex molecular architectures (Costa et al., 2007).

Radical Cyclisation for Heterocycle Synthesis

The compound and its derivatives have been utilized as building blocks in radical cyclization reactions. For instance, 2-(2-Bromophenyl)ethyl groups, similar to the ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate structure, were employed in radical cyclizations onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This demonstrates the compound's utility in synthesizing complex molecular structures (Allin et al., 2005).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O2/c1-2-15-5(14)3-4(7(9,10)11)13-6(8)12-3/h2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSMVVWMAHWZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate

CAS RN

444326-49-2
Record name ethyl 2-bromo-5-(trifluoromethyl)-1H-imidazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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